molecular formula C23H21N3O2S B5315759 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline

1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline

Cat. No. B5315759
M. Wt: 403.5 g/mol
InChI Key: RNZDHJJABIFZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It was discovered by Takeda Pharmaceutical Company Limited and is currently being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline selectively binds to the ATP-binding pocket of BTK, ITK, and JAK3, thereby blocking their activity. This leads to the inhibition of downstream signaling pathways involved in immune cell activation and proliferation. 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline has been shown to have potent anti-tumor and immunomodulatory effects in preclinical studies. It has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the activity of immune cells, such as T cells and natural killer cells. 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline has also been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline is its potent and selective inhibitory activity against BTK, ITK, and JAK3. This makes it a promising candidate for the treatment of various types of cancer and autoimmune diseases. However, one of the limitations of 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline. One potential application is in the treatment of hematological malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, which are characterized by aberrant B-cell signaling. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are characterized by dysregulated immune cell activation. Further studies are needed to determine the safety and efficacy of 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline in clinical settings and to identify potential biomarkers that can predict response to therapy.

Synthesis Methods

The synthesis of 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The detailed procedure is beyond the scope of this paper, but it can be found in the original research articles.

Scientific Research Applications

1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent inhibitory activity against several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling and proliferation. Inhibition of these kinases has been shown to have therapeutic benefits in various diseases, such as chronic lymphocytic leukemia, mantle cell lymphoma, and rheumatoid arthritis.

properties

IUPAC Name

isoquinolin-1-yl-[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c27-23(22-17-8-4-3-7-16(17)11-12-24-22)26-13-5-1-2-9-19(26)18-15-20(28-25-18)21-10-6-14-29-21/h3-4,6-8,10-12,14-15,19H,1-2,5,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZDHJJABIFZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=NC=CC3=CC=CC=C32)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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